molecular formula C21H22N2O2 B5563011 Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate

Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate

Cat. No.: B5563011
M. Wt: 334.4 g/mol
InChI Key: PEGVBWFXTSLDNL-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a quinoline derivative characterized by a methyl group at the 8-position and a 2-phenylethylamino substituent at the 4-position of the quinoline core. Quinoline-based compounds are widely studied for their diverse biological activities, including antitumor, antibacterial, and antifungal properties .

Properties

IUPAC Name

ethyl 8-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-15(2)8-7-11-17(19)20(18)22-13-12-16-9-5-4-6-10-16/h4-11,14H,3,12-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGVBWFXTSLDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate typically involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of a silver salt of heteropoly acid, such as silver phosphotungstate (Ag3PW12O40). The reaction proceeds under reflux conditions to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the quinoline ring to its dihydroquinoline form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated, nitrated, or other substituted quinoline derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit key enzymes involved in cellular metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: The 2-phenylethylamino group in the target compound likely enhances lipophilicity compared to hydroxyethylamino or methylamino analogs, which may improve tissue penetration .
  • Bioactivity: Fluoroquinolone analogs (e.g., Ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate) demonstrate antibacterial activity, suggesting that electron-withdrawing groups (e.g., fluorine) at position 6 enhance DNA gyrase inhibition .
  • Reactivity: Bromo and chloro substituents (e.g., in Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate) introduce sites for nucleophilic substitution, enabling further chemical modifications .

Physicochemical Properties and Industrial Data

Physical Properties

While direct data for the target compound are unavailable, comparisons with analogs suggest:

  • Melting Point: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate has a higher melting point due to bromine’s molecular weight and crystallinity .
  • Solubility: Hydroxyethylamino derivatives (e.g., Ethyl 4-[(2-hydroxyethyl)amino]-8-methylquinoline-3-carboxylate) exhibit greater aqueous solubility than phenylethylamino analogs .

Manufacturing and Market Insights

  • Production: Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is manufactured using facilities emphasizing halogenation and esterification, with cost estimates prioritizing bromine handling .
  • Global Capacity: China dominates production of quinoline carboxylates, with technical processes optimized for high-purity outputs .

Biological Activity

Ethyl 8-methyl-4-[(2-phenylethyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

C20H24N2O2\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_2

This compound features a quinoline core with various substituents that influence its biological activity. The presence of the phenylethylamine moiety is particularly significant in modulating its interaction with biological targets.

The primary mechanism of action for this compound involves its ability to interact with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell proliferation and survival pathways, leading to potential anti-cancer effects. For instance, studies have shown that quinoline derivatives can inhibit the activity of protein kinases, which are crucial in cancer cell signaling pathways .

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Effect
MCF-7 (breast)25.72 ± 3.95Induces apoptosis
U87 (glioblastoma)45.2 ± 13.0Significant cytotoxicity
PC3 (prostate)40.1 ± 7.9Effective in inhibiting cell growth

These results indicate that this compound has a promising profile as an anticancer agent, particularly due to its ability to induce apoptosis in cancer cells.

Other Biological Activities

In addition to its anticancer properties, this compound has been evaluated for other biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that quinoline derivatives can exhibit antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some research indicates potential anti-inflammatory activity, likely through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : The phenylethylamine component may contribute to neuroprotective effects, although further studies are required to substantiate these claims.

Case Studies and Research Findings

Several case studies have explored the efficacy of this compound in preclinical models:

  • Study on MCF Cell Lines : A study demonstrated that treatment with this compound significantly reduced tumor growth in MCF cell line models, suggesting a strong anticancer effect through apoptosis induction .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups, indicating its potential for therapeutic application in cancer treatment .

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